molecular formula C17H18O2 B12123106 Ethyl 4-(2,4-dimethylphenyl)benzoate CAS No. 69299-53-2

Ethyl 4-(2,4-dimethylphenyl)benzoate

Cat. No.: B12123106
CAS No.: 69299-53-2
M. Wt: 254.32 g/mol
InChI Key: XTBQKEVAFPLVMZ-UHFFFAOYSA-N
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Description

Contextualization within Aromatic Ester Chemistry and Substituted Benzoates

Aromatic esters are a well-established class of organic compounds, recognized for their diverse applications, ranging from fragrances and flavors to key intermediates in pharmaceutical and materials chemistry. researchgate.netsciencemadness.orgwikipedia.org They are generally synthesized through the esterification of a carboxylic acid with an alcohol, a reaction that can be catalyzed by acids or enzymes. chemicalbook.comnih.gov Substituted benzoates, a subclass of aromatic esters, are characterized by the presence of one or more substituents on the benzene (B151609) ring of the benzoate (B1203000) moiety. These substituents can significantly influence the electronic and steric properties of the ester, thereby tuning its reactivity and physical characteristics. nih.gov

The synthesis of aromatic esters can be achieved through various methods, including the classic Fischer esterification, which involves reacting a carboxylic acid and an alcohol in the presence of a strong acid catalyst. sciencemadness.org Other methods include the reaction of an acyl chloride with an alcohol or the transesterification of another ester. chemicalbook.com In recent years, enzymatic synthesis using lipases has gained traction as a more environmentally friendly "green" approach. nih.gov The choice of synthetic route often depends on the desired purity, scale, and the nature of the starting materials.

The chemical properties of substituted benzoates are largely dictated by the nature and position of the substituents on the aromatic ring. Electron-donating groups tend to increase the electron density of the aromatic ring, while electron-withdrawing groups decrease it. This, in turn, affects the reactivity of the ester towards electrophilic and nucleophilic attack. For instance, the rate of hydrolysis of benzoate esters can be influenced by the electronic effects of the ring substituents. nih.gov

Significance of the 2,4-Dimethylphenyl Moiety in Organic Synthesis and Material Science

The 2,4-dimethylphenyl group, also known as a 2,4-xylyl group, is a significant structural motif in organic chemistry. nih.gov Its presence in a molecule can impart specific steric and electronic properties. The two methyl groups at the ortho and para positions of the phenyl ring are electron-donating, which can influence the reactivity of the aromatic system. Furthermore, the ortho-methyl group can introduce significant steric hindrance, which can affect the conformation and rotational dynamics of the molecule. researchgate.netnih.gov

In organic synthesis, the 2,4-dimethylphenyl moiety has been incorporated into various molecular frameworks to create compounds with specific biological activities or to act as a directing group in chemical reactions. For example, it is a component of some chemosensors and pharmaceutical compounds. researchgate.netwikipedia.org The steric bulk of the 2,4-dimethylphenyl group can be exploited to control the stereochemistry of a reaction or to stabilize reactive intermediates.

In material science, the incorporation of the 2,4-dimethylphenyl group can influence the physical properties of materials. For instance, in the design of liquid crystals or polymers, the shape and electronic nature of this moiety can affect the packing of molecules in the solid state and their photophysical properties. The electron-rich nature of the 2,4-dimethylphenyl group can also make it a useful component in materials designed for electronic applications. rsc.org

Overview of Research Trajectories for Related Chemical Scaffolds

Research into chemical scaffolds related to Ethyl 4-(2,4-dimethylphenyl)benzoate, such as substituted biphenyls and other aromatic esters, is vibrant and multifaceted. Substituted biphenyls are a cornerstone of many areas of chemistry, with applications in medicinal chemistry, agrochemicals, and materials science. rsc.org The synthesis of these compounds has been a major focus, with the development of powerful cross-coupling reactions like the Suzuki-Miyaura, Stille, and Negishi reactions revolutionizing their preparation. rsc.org These methods allow for the controlled and efficient construction of the biphenyl (B1667301) core with a wide range of substituents.

Current research in substituted biphenyls often focuses on the synthesis of atropisomers, which are stereoisomers arising from restricted rotation around the C-C single bond connecting the two aryl rings. researchgate.net The steric hindrance provided by ortho substituents, such as the methyl group in the 2,4-dimethylphenyl moiety, is crucial for inducing and maintaining this axial chirality. nih.gov These chiral biphenyls are of great interest as ligands in asymmetric catalysis and as chiral materials. wikipedia.org

For aromatic esters, research continues to explore new synthetic methodologies, particularly those that are more sustainable and efficient. nih.gov There is also significant interest in the biological activities of novel aromatic esters and their potential as prodrugs. nih.gov In material science, the focus is on designing aromatic esters with specific liquid crystalline, photoluminescent, or electronic properties for applications in displays, sensors, and organic electronics. rsc.org

Academic Rationale for Investigating this compound

The investigation of this compound is academically justified by its potential to contribute to several key areas of chemical research. As a substituted biphenyl, it serves as a model system for studying the effects of substitution on the rotational barrier around the biaryl axis and the resulting conformational preferences. researchgate.netnih.gov The presence of the 2,4-dimethylphenyl group provides a specific steric and electronic environment that can be compared with other substituted biphenyls to develop a deeper understanding of structure-property relationships. nih.gov

Furthermore, as an aromatic ester, this compound is a target for the development of novel synthetic methodologies. Its synthesis would likely involve a cross-coupling reaction to form the biphenyl linkage followed by an esterification, providing an opportunity to optimize and compare different synthetic routes. chemicalbook.comrsc.org

From a material science perspective, this compound is a candidate for investigation as a component of liquid crystals or other advanced materials. The rigid biphenyl core combined with the flexible ethyl ester group could lead to interesting mesomorphic properties. The electronic properties of the molecule, influenced by the dimethylphenyl group, also warrant investigation for potential applications in organic electronics. rsc.org

Finally, the detailed characterization of this compound, including its spectroscopic and crystallographic data, would add to the fundamental knowledge base of organic chemistry and provide valuable data for computational modeling and the prediction of properties for related molecules.

Data Tables

Table 1: Physicochemical Properties of Related Aromatic Esters

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)
Ethyl benzoate93-89-0C₉H₁₀O₂150.17211-213-34
Ethyl 4-methylbenzoate94-08-6C₁₀H₁₂O₂164.20235N/A
Ethyl 4-ethylbenzoate36207-13-3C₁₁H₁₄O₂178.23N/AN/A
Ethyl 4-aminobenzoate94-09-7C₉H₁₁NO₂165.19N/A88-90

Table 2: Properties of Relevant Substituted Phenyl Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)
2,4-Dimethylphenol105-67-9C₈H₁₀O122.1621125-28
N-(2,4-Dimethylphenyl)formamide60397-77-5C₉H₁₁NO149.19N/AN/A
2,4-Dimethylpyrrole625-82-1C₆H₉N95.15165-166N/A

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

69299-53-2

Molecular Formula

C17H18O2

Molecular Weight

254.32 g/mol

IUPAC Name

ethyl 4-(2,4-dimethylphenyl)benzoate

InChI

InChI=1S/C17H18O2/c1-4-19-17(18)15-8-6-14(7-9-15)16-10-5-12(2)11-13(16)3/h5-11H,4H2,1-3H3

InChI Key

XTBQKEVAFPLVMZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)C)C

Origin of Product

United States

Chemical Reactivity and Derivatization Strategies for Ethyl 4 2,4 Dimethylphenyl Benzoate

Hydrolysis and Transesterification Reactions of the Ethyl Ester

The ester functional group is a key reactive site in Ethyl 4-(2,4-dimethylphenyl)benzoate, susceptible to cleavage reactions such as hydrolysis and transesterification. These transformations are typically catalyzed by acids or bases and result in the formation of the corresponding carboxylic acid or a new ester, respectively. libretexts.org

The acid-catalyzed hydrolysis of esters like this compound is a reversible reaction that yields a carboxylic acid and an alcohol when heated with water in the presence of a strong acid catalyst. libretexts.org The mechanism for the hydrolysis of a similar compound, ethyl benzoate (B1203000), provides a model for this process. libretexts.org

The reaction proceeds via the following steps:

Protonation of the Carbonyl Oxygen : The reaction is initiated by the protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. libretexts.org

Nucleophilic Attack by Water : A water molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon to form a tetrahedral intermediate. libretexts.org

Proton Transfer : A proton is transferred from the oxonium ion to one of the alkoxy groups, converting the ethoxy group into a good leaving group (ethanol). libretexts.org

Elimination of Alcohol : The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of ethanol (B145695). libretexts.org

Deprotonation : The protonated carbonyl of the resulting 4-(2,4-dimethylphenyl)benzoic acid is deprotonated to regenerate the acid catalyst.

While specific kinetic data for the acid-catalyzed hydrolysis of this compound is not extensively documented in publicly available literature, the rate would be influenced by factors such as acid concentration, temperature, and the steric and electronic effects of the biaryl structure.

Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that converts an ester into a carboxylate salt and an alcohol. libretexts.org This reaction goes to completion because the final deprotonation step is essentially irreversible. libretexts.org The mechanism, modeled after the hydrolysis of ethyl benzoate, involves: libretexts.orgsserc.org.uk

Nucleophilic Attack by Hydroxide (B78521) : The hydroxide ion, a strong nucleophile, attacks the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. libretexts.org

Elimination of the Alkoxide : The intermediate collapses, and the ethoxide ion is eliminated as the leaving group.

Deprotonation : The ethoxide ion, being a strong base, deprotonates the newly formed carboxylic acid, yielding ethanol and a carboxylate salt—in this case, sodium 4-(2,4-dimethylphenyl)benzoate if sodium hydroxide is used. libretexts.orgyoutube.com

The reaction is typically carried out by refluxing the ester with an aqueous solution of a strong base, such as sodium hydroxide. sserc.org.uksserc.org.uk The completion of the reaction is often indicated by the disappearance of the oily ester layer. sserc.org.ukyoutube.com Subsequent acidification of the reaction mixture precipitates the free 4-(2,4-dimethylphenyl)benzoic acid. sserc.org.ukyoutube.com

Transesterification is the process of exchanging the alkoxy group of an ester with that of another alcohol. researchgate.net This reaction can be catalyzed by either an acid or a base. For this compound, this would involve reacting it with an alcohol (e.g., methanol) to produce a different ester (e.g., mthis compound) and ethanol.

Under acidic conditions, the mechanism is analogous to acid-catalyzed hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. libretexts.org The process involves protonation of the carbonyl, nucleophilic attack by the new alcohol, proton transfers, and elimination of the original alcohol. libretexts.org To drive the equilibrium towards the desired product, the reactant alcohol is often used in large excess. researchgate.net Studies on other ethyl esters have shown high conversion rates to their corresponding methyl esters using this method. researchgate.net

Electrophilic Aromatic Substitution on the Phenyl Rings

The biphenyl (B1667301) core of this compound contains two aromatic rings with different substitution patterns, leading to distinct regioselectivity in electrophilic aromatic substitution (EAS) reactions. masterorganicchemistry.com The directing effects of the existing substituents determine the position of attack for incoming electrophiles. libretexts.org

Ring A (benzoate ring) : This ring is substituted with an ethyl carboxylate group (-COOEt). The carbonyl group is electron-withdrawing and deactivating, making this ring less reactive towards electrophiles. masterorganicchemistry.com It directs incoming electrophiles to the meta positions.

Ring B (dimethylphenyl ring) : This ring is substituted with two methyl groups (-CH₃). Alkyl groups are electron-donating and activating, making this ring significantly more reactive towards electrophiles than the benzoate ring. libretexts.orgmasterorganicchemistry.com They are ortho, para-directors.

Consequently, electrophilic aromatic substitution will overwhelmingly occur on the more activated 2,4-dimethylphenyl ring.

Halogenation introduces a halogen atom (Cl, Br, I) onto an aromatic ring and typically requires a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) to activate the halogen, making it a potent electrophile. lumenlearning.com For this compound, the substitution will occur on the activated dimethylphenyl ring.

The regioselectivity is determined by the directing effects of the two methyl groups at positions 2 and 4.

The methyl group at C-2 directs incoming electrophiles to its ortho (C-3) and para (C-5) positions.

The methyl group at C-4 directs incoming electrophiles to its ortho positions (C-3 and C-5).

Both groups strongly activate the C-3 and C-5 positions. The C-6 position is only activated by the C-2 methyl group (ortho) and is sterically hindered by the adjacent phenyl ring. Therefore, halogenation is expected to yield a mixture of 3-halo and 5-halo derivatives. The precise ratio of these isomers would depend on the specific halogen and reaction conditions, with steric hindrance playing a significant role. youtube.comyoutube.com

Predicted Regioselectivity of Electrophilic Aromatic Substitution on the Dimethylphenyl Ring
Position on Ring BActivating InfluenceSteric HindrancePredicted Reactivity
3Ortho to C-2 methyl, Ortho to C-4 methylModerateHigh
5Para to C-2 methyl, Ortho to C-4 methylLowHigh
6Ortho to C-2 methylHigh (from adjacent phenyl ring)Low

Nitration is a classic EAS reaction that introduces a nitro group (-NO₂) onto an aromatic ring using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.comleah4sci.com Sulfonation introduces a sulfonic acid group (-SO₃H) using fuming sulfuric acid. masterorganicchemistry.com

As with halogenation, these reactions will occur on the activated 2,4-dimethylphenyl ring. Studies on the nitration of substituted biphenyl derivatives provide insight into the expected outcome. spu.edursc.org The presence of activating groups strongly directs the electrophile to the electron-rich ring. The nitration of biphenyl itself shows a preference for the ortho position due to stabilization of the transition state, though this can be counteracted by steric hindrance. rsc.orgstackexchange.com

For this compound, nitration is predicted to occur at the C-3 and C-5 positions of the dimethylphenyl ring, driven by the strong activating effects of the two methyl groups. The nitro group is unlikely to add to the C-6 position due to significant steric hindrance from the neighboring phenyl ring, a phenomenon observed in similar structures like 2-methylbiphenyl. spu.edu Sulfonation would be expected to follow a similar regiochemical outcome, favoring the less sterically hindered positions.

Friedel-Crafts Acylation and Alkylation

The Friedel-Crafts reactions are a cornerstone of electrophilic aromatic substitution, allowing for the attachment of acyl or alkyl groups to an aromatic ring. In the case of this compound, the two aromatic rings exhibit different reactivities. The benzoate ring is deactivated by the electron-withdrawing ester group, making it resistant to electrophilic attack. youtube.com Conversely, the 2,4-dimethylphenyl ring is strongly activated by two electron-donating methyl groups.

Consequently, Friedel-Crafts acylation and alkylation will occur exclusively on the 2,4-dimethylphenyl ring. The reaction is typically carried out using an acyl chloride or alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), in a non-aqueous solvent. studymind.co.ukmt.com

Acylation: Using an acyl chloride (RCOCl) and AlCl₃, an acyl group is introduced. The methyl groups are ortho-, para-directing. Given that the para-position (relative to the 2-methyl group) is occupied by the benzoate ring, and the ortho-positions are sterically hindered, the substitution is expected to occur at the position ortho to the 4-methyl group (position 5 of the dimethylphenyl ring). libretexts.org

Alkylation: Similar to acylation, alkylation with an alkyl halide (R-X) and a Lewis acid catalyst introduces an alkyl group onto the activated ring. mt.com However, Friedel-Crafts alkylation is prone to certain limitations, such as polyalkylation, where the product is more reactive than the starting material, and carbocation rearrangements. youtube.comyoutube.com

Table 1: Friedel-Crafts Reaction Parameters

Reaction TypeReagentsCatalystProbable Site of SubstitutionPotential Products
Acylation Acetyl chloride (CH₃COCl)AlCl₃Position 5 on the dimethylphenyl ringEthyl 4-(5-acetyl-2,4-dimethylphenyl)benzoate
Alkylation Ethyl chloride (CH₃CH₂Cl)AlCl₃Position 5 on the dimethylphenyl ringEthyl 4-(5-ethyl-2,4-dimethylphenyl)benzoate

Reactions Involving the 2,4-Dimethylphenyl Moiety

The 2,4-dimethylphenyl group is a reactive portion of the molecule, primarily due to the presence of the two benzylic methyl groups.

Oxidation Reactions of the Methyl Groups

The methyl groups attached to the aromatic ring can be oxidized to carboxylic acids using strong oxidizing agents. The susceptibility of methyl groups on an aromatic ring to oxidation is a well-established transformation. science.gov Reagents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) under heating can convert both methyl groups into a di-carboxylic acid derivative.

Table 2: Oxidation of Methyl Groups

Oxidizing AgentConditionsExpected Product
Potassium Permanganate (KMnO₄) Heat, alkaline solution followed by acidification4'-(Ethoxycarbonyl)-[1,1'-biphenyl]-3,5-dicarboxylic acid
Sodium Hypochlorite (NaOCl) Aqueous mediaPotential for oxidation to corresponding carboxylic acids. acs.org
Selenium Dioxide (SeO₂) Controlled conditionsPotential for selective oxidation to aldehydes or carboxylic acids. nih.gov

Potential for Side-Chain Functionalization

Beyond oxidation, the benzylic methyl groups are prime targets for other functionalization reactions, typically proceeding through a radical mechanism. A common strategy is side-chain halogenation using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light). This reaction selectively introduces a bromine atom onto the methyl group, forming a benzylic bromide.

This brominated intermediate is highly versatile. It can undergo nucleophilic substitution reactions to introduce a wide variety of functional groups. cmu.edu For example, reaction with sodium cyanide yields a nitrile, hydrolysis leads to an alcohol, and reaction with sodium azide (B81097) followed by reduction produces an amine. cmu.edu This pathway provides a powerful method for elaborating the structure of this compound. Direct chloromethylation is another potential functionalization route for biphenyl systems. rsc.org

Reduction Reactions of the Ester Group or Aromatic Rings

Reduction reactions can target either the aromatic system or the ester functional group, with selectivity being the key challenge.

Catalytic Hydrogenation of Aromatic Moieties

Aromatic rings are notably stable and resistant to reduction compared to simple alkenes. libretexts.org Catalytic hydrogenation of the biphenyl system in this compound requires forcing conditions. Typically, this involves high pressures of hydrogen gas (e.g., 100 atm), elevated temperatures, and a potent catalyst such as platinum, rhodium, or nickel. youtube.com Under these conditions, both aromatic rings would be reduced to their corresponding cyclohexane (B81311) and cyclohexyl rings, yielding Ethyl 4-(2,4-dimethylcyclohexyl)cyclohexane-1-carboxylate. libretexts.orgrsc.org More recent developments have shown that cooperative catalyst systems, such as Rh-Pt nanoparticles with a Lewis acid, can achieve hydrogenation under milder conditions. jst.go.jp

Table 3: Catalytic Hydrogenation Conditions

CatalystConditionsProduct
Nickel (Ni) ~150°C, 100-150 atm H₂Ethyl 4-(2,4-dimethylcyclohexyl)cyclohexane-1-carboxylate
Rhodium-on-carbon (Rh/C) High pressure H₂Ethyl 4-(2,4-dimethylcyclohexyl)cyclohexane-1-carboxylate
Rhodium-Platinum (Rh-Pt) nanoparticles 1 atm H₂, <50°C (with Lewis acid co-catalyst) jst.go.jpEthyl 4-(2,4-dimethylcyclohexyl)cyclohexane-1-carboxylate

Selective Reduction of the Ester Functionality

The ester group can be selectively reduced without affecting the stable aromatic rings. The choice of reducing agent determines the product.

Reduction to Alcohol: A strong reducing agent like lithium aluminum hydride (LiAlH₄) will reduce the ethyl ester to a primary alcohol. libretexts.org This reaction converts the ethyl benzoate moiety into a benzyl (B1604629) alcohol group, yielding (4'-(hydroxymethyl)-[1,1'-biphenyl]-3,5-diyl)dimethanol.

Reduction to Aldehyde: To stop the reduction at the aldehyde stage, a less reactive, sterically hindered reducing agent is required. Diisobutylaluminium hydride (DIBAL-H) is commonly used for this transformation, typically at low temperatures (e.g., -78 °C) to prevent over-reduction of the resulting aldehyde. libretexts.org This would yield 4'-(2,4-dimethylphenyl)benzaldehyde. Recent research has also focused on novel catalysts for the selective partial reduction of esters to aldehydes. chemrxiv.org

It is also noteworthy that certain reagents can selectively cleave aryl esters in the presence of alkyl esters, though this represents a deprotection strategy rather than a reduction to an alcohol or aldehyde. cmu.edu

Nucleophilic Substitution Reactions and Their Mechanistic Aspects

The ester functionality of this compound is the primary site for nucleophilic substitution reactions. These reactions typically proceed via a nucleophilic acyl substitution mechanism, where a nucleophile attacks the electrophilic carbonyl carbon. The generally accepted mechanism for these reactions, particularly under basic or acidic conditions, is the tetrahedral or BAC2 (base-catalyzed, acyl-oxygen cleavage, bimolecular) mechanism. This process involves the formation of a tetrahedral intermediate, which then collapses to form the products.

A common example of a nucleophilic substitution reaction is hydrolysis, which can be catalyzed by either acid or base.

Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, such as sodium hydroxide, the hydroxide ion acts as the nucleophile, attacking the carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate. The subsequent departure of the ethoxide leaving group is facilitated by the reformation of the carbonyl double bond. The ethoxide then deprotonates the newly formed carboxylic acid, resulting in a carboxylate salt and ethanol. nih.govsserc.org.ukyoutube.com The reaction is essentially irreversible because the final deprotonation step is energetically favorable. For ethyl benzoate, a related compound, this reaction is a standard method for producing benzoic acid. sserc.org.ukyoutube.comwikipedia.org

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is first protonated, which increases the electrophilicity of the carbonyl carbon. A weak nucleophile, such as water, can then attack the carbonyl carbon to form a tetrahedral intermediate. Following a series of proton transfers, ethanol is eliminated as the leaving group, and the carbonyl group is reformed, yielding the carboxylic acid and regenerating the acid catalyst. nih.gov This reaction is reversible, and the position of the equilibrium can be influenced by the reaction conditions.

Another important nucleophilic substitution reaction is transesterification . In this process, the ethoxy group of the ester is exchanged with another alkoxy group. For instance, the reaction of ethyl benzoate with sodium methoxide (B1231860) in methanol (B129727) results in the formation of methyl benzoate. barbatti.org This reaction also proceeds through a tetrahedral intermediate.

The reactivity of this compound in these nucleophilic substitution reactions is influenced by the electronic and steric effects of the 2,4-dimethylphenyl group. The methyl groups are electron-donating, which may slightly decrease the electrophilicity of the carbonyl carbon compared to an unsubstituted phenyl benzoate. However, the steric hindrance provided by the ortho-methyl group can play a more significant role in affecting the rate of nucleophilic attack. Studies on ortho-substituted benzoate esters have shown that steric effects can significantly influence the rates of esterification and hydrolysis. acs.org

Table 1: Key Nucleophilic Substitution Reactions of Esters and Their Mechanistic Features

ReactionTypical ReagentsKey Mechanistic StepsProducts for this compound
Base-Catalyzed Hydrolysis (Saponification)Aqueous NaOH or KOH1. Nucleophilic attack by OH⁻ 2. Formation of a tetrahedral intermediate 3. Elimination of the ethoxide leaving group 4. Deprotonation of the carboxylic acid4-(2,4-dimethylphenyl)benzoic acid salt and Ethanol
Acid-Catalyzed HydrolysisAqueous H₂SO₄ or HCl1. Protonation of the carbonyl oxygen 2. Nucleophilic attack by H₂O 3. Formation of a tetrahedral intermediate 4. Proton transfers 5. Elimination of ethanol4-(2,4-dimethylphenyl)benzoic acid and Ethanol
TransesterificationAn alcohol (e.g., methanol) with an acid or base catalystSimilar to hydrolysis, with an alcohol as the nucleophile instead of waterMthis compound and Ethanol (with methanol)

Photochemical Transformations and Rearrangements

The presence of aromatic rings and a carbonyl group in this compound makes it susceptible to photochemical reactions upon absorption of ultraviolet (UV) light. These reactions can lead to rearrangements of the molecular structure or its degradation into smaller fragments.

Photo-Fries Rearrangements and Related Processes

A characteristic photochemical reaction for aryl esters is the Photo-Fries rearrangement. wikipedia.orgresearchgate.netsigmaaldrich.com This reaction involves the homolytic cleavage of the ester bond (O-C=O) upon UV irradiation, leading to the formation of a radical pair: an acyl radical and a phenoxy-type radical, held within a solvent cage. unipv.it

The subsequent recombination of these radicals can occur in several ways, leading to different products. The acyl radical can attack the aromatic ring of the phenoxy radical at the ortho or para positions relative to the oxygen atom. Subsequent tautomerization leads to the formation of hydroxyaryl ketones. For this compound, the expected Photo-Fries products would be isomers of ethyl-hydroxydimethylphenyl-benzophenone.

The product distribution of the Photo-Fries rearrangement is influenced by the reaction conditions, such as the solvent and the presence of organized media like micelles. unipv.itconicet.gov.arconicet.gov.ar In some cases, the radicals may escape the solvent cage and react with other molecules or abstract hydrogen atoms from the solvent, leading to the formation of a phenol (B47542) and a ketone as byproducts. Theoretical studies on the Photo-Fries rearrangement suggest the involvement of multiple excited states, including ππ* and nπ* states, which control the reaction yield. barbatti.org

Table 2: Potential Products of the Photo-Fries Rearrangement of this compound

Product TypeGeneral StructureFormation Pathway
Ortho-Hydroxy KetoneAn ethyl-hydroxydimethylphenyl-benzophenone isomerIntramolecular recombination of the radical pair at the ortho position
Para-Hydroxy KetoneAn ethyl-hydroxydimethylphenyl-benzophenone isomerIntramolecular recombination of the radical pair at the para position
Phenol2,4-dimethylphenolHydrogen abstraction by the phenoxy radical after escaping the solvent cage
KetoneEthyl benzoyl ketoneReactions of the acyl radical after escaping the solvent cage

Degradation Pathways Induced by Light

In addition to rearrangement, the absorption of light by this compound can lead to its degradation. The energy from the absorbed photons can induce the cleavage of chemical bonds, initiating a cascade of reactions that break down the molecule.

One of the primary photodegradation pathways for aromatic esters involves the cleavage of the ester bond. nih.govfrontiersin.org This can lead to the formation of a variety of smaller molecules. For instance, studies on the photodegradation of benzyl benzoate have shown the formation of benzoic acid and benzyl alcohol. researchgate.net By analogy, the photodegradation of this compound could be expected to produce 4-(2,4-dimethylphenyl)benzoic acid and ethanol through various radical-mediated processes.

Furthermore, the aromatic rings themselves can undergo photochemical reactions. In the presence of oxygen and photosensitizers, reactive oxygen species (ROS) can be generated, which can attack the aromatic rings, leading to the formation of hydroxylated and other oxidized products. acs.org The photodegradation of some aromatic compounds is known to proceed via the formation of phenolic and quinone-like structures, which can contribute to the yellowing of materials upon exposure to light. nih.gov

The specific degradation pathways and the resulting products will depend on the irradiation wavelength, the solvent, and the presence of other substances such as oxygen and photosensitizers.

Table 3: Plausible Photodegradation Products of this compound

Potential ProductLikely Formation Pathway
4-(2,4-dimethylphenyl)benzoic acidCleavage of the ester bond followed by oxidation or hydrolysis
EthanolCleavage of the ester bond
2,4-dimethylphenolCleavage of the bond between the phenyl rings
Benzoic acidCleavage of the bond between the phenyl rings and subsequent oxidation
Hydroxylated derivativesAttack of hydroxyl radicals on the aromatic rings

Advanced Spectroscopic Characterization and Structural Analysis of Ethyl 4 2,4 Dimethylphenyl Benzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a primary tool for the structural elucidation of Ethyl 4-(2,4-dimethylphenyl)benzoate, offering precise information on the chemical environment of each proton and carbon atom.

The ¹H NMR spectrum of this compound is anticipated to display a series of distinct signals corresponding to the ethyl group and the two substituted benzene (B151609) rings. The ethyl group would be identified by a characteristic triplet for the methyl protons (-CH₃) and a quartet for the methylene (B1212753) protons (-OCH₂-), arising from their coupling to each other.

The aromatic region of the spectrum is expected to be more complex due to the presence of multiple, non-equivalent protons on both phenyl rings. The protons on the benzoate (B1203000) ring would likely appear as two doublets, characteristic of a 1,4-disubstituted pattern. The protons on the 2,4-dimethylphenyl ring would present a more intricate pattern, with expected signals for the protons at positions 3, 5, and 6. The two methyl groups on this ring would each appear as a distinct singlet in the upfield region of the spectrum.

Predicted ¹H NMR Data for this compound (Note: This is a generalized prediction based on known chemical shift values for similar structures, as specific experimental data is not publicly available.)

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
Ethyl -CH₃~1.4Triplet~7.1
Ethyl -OCH₂-~4.4Quartet~7.1
Aromatic H (Benzoate)~7.3-8.1Doublets~8.0
Aromatic H (Dimethylphenyl)~7.0-7.2Singlet, Doublets-
Methyl H (C2'-CH₃)~2.1Singlet-
Methyl H (C4'-CH₃)~2.3Singlet-

The ¹³C NMR spectrum is expected to corroborate the structure with signals for each unique carbon atom. The carbonyl carbon of the ester group would be readily identifiable by its characteristic downfield shift. The spectrum would also feature distinct signals for the quaternary carbons, including those bearing the methyl groups and the carbons at the junction of the two rings, as well as the protonated aromatic carbons. The ethyl group carbons and the two methyl group carbons would appear in the upfield region.

Predicted ¹³C NMR Data for this compound (Note: This is a generalized prediction, as specific experimental data is not publicly available.)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity (from DEPT)
C=O (Ester)~166C
Aromatic C (Quaternary)~128-145C
Aromatic CH~126-130CH
-OCH₂-~61CH₂
-CH₃ (Ethyl)~14CH₃
-CH₃ (Aromatic)~20-21CH₃

To unambiguously assign all proton and carbon signals and confirm the molecular structure, a suite of two-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy) would establish proton-proton coupling networks, for instance, confirming the connectivity within the ethyl group and identifying adjacent protons on the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom. This would definitively link the proton and carbon assignments for the ethyl group, the aromatic CH groups, and the methyl groups.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations between protons and carbons. This is particularly crucial for establishing the connectivity between the two aromatic rings and the ester functionality. For example, correlations would be expected between the protons on the benzoate ring and the ester carbonyl carbon, as well as between the protons on the dimethylphenyl ring and the carbons of the benzoate ring across the central C-C bond.

Vibrational Spectroscopy: FT-IR and Raman Analysis

The infrared and Raman spectra of this compound would be dominated by vibrations characteristic of its constituent parts.

Ester Group: A strong absorption band in the FT-IR spectrum, typically around 1720-1740 cm⁻¹, is indicative of the C=O stretching vibration of the ester carbonyl group. nih.gov The C-O stretching vibrations of the ester would also be present, usually appearing as two distinct bands in the 1250-1000 cm⁻¹ region.

Aromatic Rings: Multiple bands corresponding to C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the rings in the 1450-1600 cm⁻¹ region would confirm the presence of the aromatic systems. Out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region can often provide clues about the substitution pattern of the aromatic rings.

Alkyl Groups: C-H stretching vibrations of the ethyl and methyl groups are expected in the 2850-2960 cm⁻¹ range.

Predicted Vibrational Frequencies for this compound (Note: This is a generalized prediction based on known group frequencies.)

Vibrational ModePredicted Frequency Range (cm⁻¹)Expected Intensity (IR)
Aromatic C-H Stretch3100-3000Medium-Weak
Alkyl C-H Stretch2960-2850Medium-Strong
C=O Stretch (Ester)1740-1720Strong
Aromatic C=C Stretch1600-1450Medium-Weak
C-O Stretch (Ester)1250-1000Strong
Aromatic C-H Bend (Out-of-plane)900-675Strong

The structure of this compound is that of a substituted biphenyl (B1667301). Due to steric hindrance between the ortho-methyl group on one ring and the ortho-hydrogen on the other ring, free rotation around the central carbon-carbon single bond is restricted. researchgate.net This leads to a non-planar, twisted conformation in the ground state. researchgate.netacs.org The dihedral angle between the two aromatic rings is a key conformational parameter.

While determining the precise dihedral angle from vibrational spectra alone is challenging, certain spectral features can be sensitive to conformation. The positions and intensities of some vibrational modes, particularly those involving the inter-ring C-C bond and out-of-plane deformations, can be influenced by the degree of π-conjugation between the rings. psu.eduscilit.com A more twisted conformation would lead to reduced conjugation, which could manifest as subtle shifts in the vibrational frequencies of the aromatic C=C stretching modes compared to a more planar analogue. Computational studies, in conjunction with experimental FT-IR and Raman data, are often employed to correlate specific vibrational signatures with the stable conformers of the molecule.

Mass Spectrometry for Fragmentation Pattern Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and structural features of a compound by analyzing its fragmentation pattern upon ionization.

High-Resolution Mass Spectrometry provides the exact mass of the molecular ion, which allows for the unambiguous determination of its elemental formula. For this compound, with the chemical formula C₁₇H₁₈O₂, the theoretical exact mass can be calculated. This precise mass measurement is crucial for distinguishing it from other isomers or compounds with the same nominal mass.

Table 1: Theoretical HRMS Data for this compound

Molecular Formula Ion Type Calculated Exact Mass (Da)
C₁₇H₁₈O₂ [M]⁺ 254.1307
C₁₇H₁₈O₂ [M+H]⁺ 255.1385

Note: Data is theoretical and calculated based on isotopic masses. Actual experimental values may vary slightly.

In electron ionization (EI) mass spectrometry, the molecular ion of this compound is expected to undergo characteristic fragmentation, providing valuable structural information. The fragmentation patterns of aromatic esters are well-documented. pharmacy180.comyoutube.com

The most prominent fragmentation is typically the loss of the ethoxy radical (•OCH₂CH₃) from the ester group, which has a mass of 45 Da. pharmacy180.com This cleavage results in the formation of a stable 4-(2,4-dimethylphenyl)benzoyl cation. This primary fragment can undergo further fragmentation, such as the loss of a neutral carbon monoxide (CO) molecule. Another common pathway for esters is the loss of an ethylene (B1197577) molecule (C₂H₄) through a McLafferty rearrangement, which would result in the formation of a 4-(2,4-dimethylphenyl)benzoic acid radical cation. pharmacy180.com Fragmentation of the dimethylphenyl ring, such as the loss of a methyl radical (•CH₃), is also possible.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

m/z Value (Da) Proposed Fragment Ion Corresponding Neutral Loss
254 [C₁₇H₁₈O₂]⁺• (Molecular Ion) -
239 [C₁₆H₁₅O₂]⁺ •CH₃
226 [C₁₅H₁₄O₂]⁺• C₂H₄
209 [C₁₅H₁₃O]⁺ •OCH₂CH₃

Note: These fragmentation pathways are predicted based on the general principles of mass spectrometry for aromatic esters. pharmacy180.comnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The spectrum is influenced by the molecular structure, particularly the extent of conjugation and the presence of substituent groups. nih.gov

The UV-Vis spectrum of this compound is expected to be dominated by π→π* electronic transitions within the conjugated biphenyl system. Biphenyl itself shows a strong absorption band around 250 nm. The extended conjugation in the title compound, along with the presence of substituents, would likely shift this absorption. The exact absorption maxima (λmax) and molar absorptivity (ε), a measure of how strongly the compound absorbs light at a given wavelength, are dependent on the solvent used for analysis. researchgate.net For structurally similar compounds like 4-pentylphenyl 4-n-benzoate derivatives, complex absorption transitions are observed in different solvent environments. nih.gov

X-ray Crystallography for Solid-State Molecular Structure

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While specific crystallographic data for this compound is not publicly available, its solid-state structure can be inferred from related compounds. nih.govresearchgate.net

The molecule is expected to adopt a non-planar conformation in the solid state. The dihedral angle between the planes of the two phenyl rings is a key structural parameter. Due to the steric hindrance from the methyl group at the ortho position of the dimethylphenyl ring, a significant twist between the two aromatic rings is anticipated. In similar substituted biphenyl structures, these dihedral angles can vary. The ester group itself is generally planar. Molecules in the crystal lattice would be packed together through weak intermolecular forces such as van der Waals interactions and potentially weak C-H···π interactions. nih.gov The crystal structures of similar benzoate esters often reveal parallel or imbricated packing arrays. longwood.edu

Determination of Bond Lengths, Bond Angles, and Dihedral Angles

The precise bond lengths, bond angles, and dihedral angles of this compound have not been determined experimentally via single-crystal X-ray diffraction according to available literature. However, the expected values can be inferred from the analysis of structurally similar compounds, such as other aryl benzoates.

For a related compound, 2,4-dimethylphenyl benzoate , the crystal structure has been determined and reveals key geometric parameters that are likely to be comparable. In general, the bond lengths within the phenyl rings are expected to be in the typical range for aromatic C-C bonds (approximately 1.38-1.40 Å). The C=O bond of the ester group is anticipated to be around 1.20-1.22 Å, while the C-O single bonds of the ester will exhibit lengths of approximately 1.33-1.36 Å for the C(O)-O bond and 1.45-1.48 Å for the O-CH2 bond of the ethyl group.

The bond angles around the sp2 hybridized carbons of the phenyl rings will be close to 120°. For the ester group, the C-O-C angle is expected to be approximately 115-118°, and the O-C=O angle will be around 123-126°.

A critical parameter in biphenyl-like structures is the dihedral angle between the two aromatic rings. This angle is dictated by the steric hindrance imposed by the substituents. In the case of 2,4-dimethylphenyl benzoate , the two aromatic rings form a significant dihedral angle of 80.25(5)°. nih.gov This large twist is due to the steric repulsion between the ortho-methyl group on one ring and the hydrogen atoms on the other ring. A similar significant dihedral angle would be expected for this compound.

Furthermore, studies on other substituted benzoates, such as ethyl 4-[(4-methylbenzyl)oxy]benzoate , indicate that conformational flexibility is a key feature. nih.gov This can lead to the presence of multiple molecular conformations within the same crystal lattice, primarily differing in the torsion angles of the ethyl group and the relative orientation of the phenyl rings. nih.gov

Table 1: Predicted Bond Lengths for this compound (Based on data from analogous structures)

Atom 1 Atom 2 Predicted Bond Length (Å)
C(ar) C(ar) 1.38 - 1.40
C(ar) C(ester) 1.48 - 1.50
C=O O 1.20 - 1.22
C(O) O(ethyl) 1.33 - 1.36
O(ethyl) CH2 1.45 - 1.48
CH2 CH3 1.50 - 1.53

Table 2: Predicted Bond Angles for this compound (Based on data from analogous structures)

Atom 1 Atom 2 Atom 3 Predicted Bond Angle (°)
C(ar) C(ar) C(ar) ~120
O C(ester) C(ar) 123 - 126
O C(ester) O(ethyl) 122 - 125
C(ester) O(ethyl) CH2 115 - 118

Table 3: Predicted Dihedral Angles for this compound (Based on data from analogous structures)

Atom 1 Atom 2 Atom 3 Atom 4 Predicted Dihedral Angle (°)
C(ar) C(ar) C(ar) C(ar) 0 - 5

Crystal Packing and Intermolecular Interactions (e.g., C-H···O Hydrogen Bonds)

The way molecules of this compound would pack in a crystal is governed by a variety of intermolecular interactions. While specific details are unavailable, general principles observed in similar structures can provide insight.

In many organic crystals, weak intermolecular interactions play a crucial role in stabilizing the crystal lattice. For a molecule like this compound, C-H···O hydrogen bonds are highly probable. These interactions would likely involve the hydrogen atoms of the methyl groups or the phenyl rings acting as donors and the carbonyl oxygen atom of the ester group acting as an acceptor. Such interactions are a common feature in the crystal structures of esters.

Additionally, C-H···π interactions are expected, where the C-H bonds of the ethyl or methyl groups interact with the electron-rich π-systems of the aromatic rings. In the crystal structure of the related compound ethyl 4-[(4-methylbenzyl)oxy]benzoate, molecules are connected by weak C—H⋯π interactions. nih.gov

Polymorphism Studies

There are no specific studies on the polymorphism of this compound reported in the scientific literature. Polymorphism, the ability of a substance to exist in more than one crystal form, is a common phenomenon in organic molecules, particularly in esters.

The existence of different conformers, as seen in the crystal structure of ethyl 4-[(4-methylbenzyl)oxy]benzoate where three different molecular conformations are present in the asymmetric unit, is a strong indicator that polymorphism could be possible for the title compound. nih.gov Different packing arrangements of these conformers could lead to different polymorphic forms with distinct physical properties.

Studies on other benzoate esters have revealed the existence of polymorphism. For example, metronidazole (B1676534) benzoate has been shown to form polymorphic cocrystals. rsc.org The crystallization conditions, such as the solvent used and the rate of crystallization, can have a significant impact on which polymorphic form is obtained. Therefore, it is plausible that this compound could also exhibit polymorphism, though experimental verification is required.

Computational and Theoretical Investigations of Ethyl 4 2,4 Dimethylphenyl Benzoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of molecules. For a molecule such as Ethyl 4-(2,4-dimethylphenyl)benzoate, these calculations can elucidate its three-dimensional structure, the distribution of electrons, and its spectroscopic characteristics.

The electronic structure, which governs the molecule's reactivity and properties, is also a key output of DFT calculations. mdpi.com By mapping the electron density, one can identify regions that are electron-rich or electron-deficient, providing insights into how the molecule might interact with other chemical species. For instance, in a study on phenyl benzoate (B1203000), a structurally related compound, DFT was used to explore its complete conformational space. nih.gov

The accuracy of DFT calculations is highly dependent on the choice of the basis set and the level of theory. A basis set is a set of mathematical functions used to represent the electronic wave function. Larger basis sets, such as the 6-311G(d,p) or Pople's triple zeta basis set, provide a more accurate description of the electron distribution but are computationally more demanding. mdpi.com The choice of the functional (e.g., B3LYP) also plays a critical role in the reliability of the results. mdpi.com

For a molecule with multiple rotatable bonds like this compound, a careful selection of the basis set is necessary to accurately model the subtle energetic differences between various conformations. The selection often involves a trade-off between computational cost and desired accuracy. For example, studies on biphenyl (B1667301) derivatives have employed various basis sets to analyze conformational mobility and electronic properties. nih.govresearchgate.net

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules and predict their electronic absorption spectra (UV-Vis spectra). research-nexus.netrsc.org This method calculates the energies of electronic transitions from the ground state to various excited states. For this compound, TD-DFT can predict the wavelength of maximum absorption (λmax) and the intensity of these absorptions (oscillator strength). research-nexus.net

These theoretical spectra can be compared with experimental data to validate the computational model and to understand the nature of the electronic transitions, such as π→π* or n→π* transitions. espublisher.com For instance, TD-DFT studies on related ester compounds have been used to interpret their UV-Vis absorption bands. researchgate.net

Electronic Structure Analysis

A detailed analysis of the electronic structure provides deeper insights into the chemical reactivity, stability, and optical properties of this compound.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. edu.krd

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. edu.krd For aromatic esters, this gap can be influenced by the substituents on the phenyl rings. While specific data for this compound is not available, studies on similar molecules provide illustrative values.

Table 1: Illustrative Frontier Molecular Orbital Energies and HOMO-LUMO Gap for a Related Aromatic Ester (Note: Data is for an illustrative compound and not this compound)

ParameterEnergy (eV)
HOMO-6.5
LUMO-1.2
HOMO-LUMO Gap (ΔE)5.3

Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer, conjugative interactions, and hyperconjugative interactions within a molecule. wisc.edu It provides a description of the electron density in terms of localized bonds and lone pairs. For this compound, NBO analysis can quantify the delocalization of electrons between the phenyl rings and the ester group.

Table 2: Illustrative NBO Analysis for Donor-Acceptor Interactions in a Related Aromatic Ester (Note: Data is for an illustrative compound and not this compound)

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
π(C1-C6)π(C=O)2.5
π(C=O)π(C7-C12)1.8
LP(O)π*(C=O)25.0

Molecular Electrostatic Potential (MEP) Mapping

Spectroscopic Property Prediction

Theoretical Prediction of NMR Chemical Shifts

No published theoretical studies containing predicted Nuclear Magnetic Resonance (NMR) chemical shifts for this compound were found. The theoretical prediction of NMR spectra is a powerful tool used to complement experimental data for structural elucidation. nih.gov Methods like Density Functional Theory (DFT) are commonly employed to calculate the magnetic shielding tensors of nuclei, which are then converted into chemical shifts (δ) relative to a standard reference, such as tetramethylsilane (B1202638) (TMS). ucl.ac.uk

For this compound, a theoretical ¹H NMR spectrum would be expected to show distinct signals for the protons of the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃), and a series of signals in the aromatic region corresponding to the protons on the two substituted phenyl rings. Similarly, a ¹³C NMR spectrum would predict chemical shifts for each unique carbon atom, including the carbonyl carbon of the ester (typically in the 165-175 ppm range), the carbons of the two aromatic rings, the two carbons of the ethyl group, and the two methyl group carbons. rsc.orgucalgary.ca The accuracy of these predictions depends on the level of theory and the basis set used in the calculation. nih.gov Without specific computational outputs, a data table of predicted shifts cannot be generated.

Calculated Vibrational Frequencies and Intensities

A search for computational studies on this compound did not yield any data on its calculated vibrational frequencies and intensities. Theoretical vibrational analysis, typically performed using quantum mechanical methods like DFT, calculates the harmonic vibrational modes of a molecule. scirp.org These calculated frequencies correspond to specific molecular motions, such as stretching, bending, and torsional vibrations, and are often compared with experimental infrared (IR) and Raman spectra to aid in the assignment of observed spectral bands. researchgate.netarxiv.org

A theoretical vibrational analysis for this compound would provide a detailed list of vibrational modes. Key predicted vibrations would include the C=O stretching frequency of the ester group (expected around 1700-1730 cm⁻¹), C-O stretching vibrations, aromatic C-H and C=C stretching modes, and the various bending and stretching frequencies associated with the aliphatic ethyl and methyl groups. scirp.orgorientjchem.org The calculated IR and Raman intensities for each mode would also be predicted. However, in the absence of published computational results, a table of these frequencies and their corresponding assignments cannot be compiled.

Correlation of Theoretical and Experimental Spectroscopic Data

Due to the lack of both theoretical predictions and published experimental spectra for this compound in the searched literature, a correlation between theoretical and experimental spectroscopic data cannot be performed. Such a correlation is a critical step in validating computational models. nih.gov It typically involves plotting the calculated chemical shifts or vibrational frequencies against the experimental values. A strong linear correlation indicates that the chosen computational method accurately reproduces the molecular properties. Scaling factors are often applied to calculated vibrational frequencies to correct for anharmonicity and other systematic errors in the theoretical model. scirp.org

Intermolecular Interactions and Crystal Packing Studies

A prerequisite for the study of intermolecular interactions and crystal packing is the determination of the molecule's crystal structure through techniques like X-ray diffraction. A search of crystallographic databases and the broader scientific literature did not locate a solved crystal structure for this compound. Therefore, a detailed analysis of its crystal packing and specific intermolecular interactions is not possible. Such an analysis would typically describe how molecules arrange themselves in the solid state, identifying key interactions like hydrogen bonds, π-π stacking, or van der Waals forces that stabilize the crystal lattice. nih.gov

Hirshfeld Surface Analysis and Fingerprint Plots

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govresearchgate.net This analysis requires a crystal information file (CIF) obtained from X-ray diffraction data. Since no crystal structure has been reported for this compound, a Hirshfeld surface analysis cannot be conducted.

Non-Covalent Interaction (NCI) Analysis (e.g., Reduced Density Gradient)

A Non-Covalent Interaction (NCI) analysis, which utilizes the reduced density gradient (RDG), is a powerful computational tool for visualizing and understanding weak interactions such as van der Waals forces, hydrogen bonds, and steric clashes within and between molecules. This analysis is crucial for predicting molecular conformation, crystal packing, and interactions with biological targets.

For a molecule like this compound, an NCI analysis would be expected to reveal:

Intramolecular van der Waals interactions between the two aromatic rings (the benzoate and the 2,4-dimethylphenyl moieties). The relative orientation of these rings would be influenced by these weak forces.

Although no specific NCI or RDG plots for this compound have been detailed in the surveyed literature, such analyses are standard in the computational study of substituted aromatic compounds.

Solvent Effects Modeling using Continuum Models (e.g., PCM)

The influence of a solvent on the properties and reactivity of a molecule is a critical aspect of computational chemistry. Continuum models, such as the Polarizable Continuum Model (PCM), are widely used to simulate these effects without the prohibitive computational cost of modeling individual solvent molecules. researchgate.net In this model, the solvent is treated as a continuous medium with a specific dielectric constant. researchgate.net

The table below illustrates the kind of data that would be generated in a typical PCM study, showing the effect of different solvents on a calculated property, such as the total energy of the molecule.

SolventDielectric Constant (ε)Calculated Property (e.g., Total Energy in Hartrees)
Gas Phase1.0Value A
Dichloromethane8.93Value B
Acetone20.7Value C
Water78.39Value D
This table is illustrative. Specific values for this compound are not available in the cited literature.

Nonlinear Optical (NLO) Properties Theoretical Prediction

Nonlinear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. Computational methods, particularly DFT, are essential for predicting the NLO properties of organic molecules. science.gov Key parameters calculated include the first hyperpolarizability (β), which quantifies the second-order NLO response.

Molecules with significant NLO responses often feature electron donor and acceptor groups connected by a π-conjugated system. While this compound does not possess strong donor-acceptor groups in the classical sense, the aromatic rings provide a degree of electron delocalization. Computational studies on other aryl benzoates and related esters involve calculating the static and frequency-dependent hyperpolarizabilities to assess their potential as NLO materials. vdoc.pub These calculations help in the rational design of new molecules with enhanced NLO properties.

The following table shows typical NLO properties that are calculated for organic molecules, often compared against a reference material like urea.

PropertySymbolCalculated Value (a.u.)
Dipole MomentµValue X
Mean Polarizability⟨α⟩Value Y
First Hyperpolarizabilityβ_totValue Z
This table is illustrative. Specific values for this compound are not available in the cited literature.

Reaction Mechanism Elucidation through Computational Transition State Analysis

Understanding the mechanism of chemical reactions is fundamental to controlling their outcomes. Computational chemistry provides invaluable insights by mapping reaction pathways and identifying transition states. For the synthesis and reactions of aryl benzoates, DFT calculations are used to explore potential mechanisms.

Common reactions involving aryl benzoates include nucleophilic acyl substitution. researchgate.net Computational studies can model these reactions to determine whether they proceed through a concerted or a stepwise mechanism. researchgate.net For example, in the aminolysis of aryl benzoates, DFT can be used to calculate the structures and energies of reactants, intermediates, transition states, and products, helping to elucidate the most favorable pathway. vdoc.pub

The synthesis of aryl benzoates can occur via several routes, including the Mitsunobu reaction or the Baeyer-Villiger oxidation. researchgate.netscribd.com For the Mitsunobu reaction, which involves the condensation of an alcohol and an acidic component, computational studies can clarify the nature of key intermediates like acyloxy phosphonium (B103445) species. scribd.com Similarly, for the Baeyer-Villiger reaction, calculations can identify the transition states for the key migration step, revealing how substituents and solvents influence the reaction rate and outcome. researchgate.net

A typical computational study of a reaction mechanism would yield a potential energy surface, with energies of key species calculated as shown in the illustrative table below.

SpeciesDescriptionRelative Energy (kcal/mol)
RReactants0.0
TS1First Transition StateValue M
IIntermediateValue N
TS2Second Transition StateValue O
PProductsValue P
This table is illustrative. Specific values for reactions involving this compound are not available in the cited literature.

No Information Found for "this compound"

Following a comprehensive series of targeted searches, no specific information was found regarding the applications of the chemical compound "this compound" in the areas outlined in the user's request. The searches were conducted to identify its role as a synthetic building block, its use in specialty chemical development, and its photochemical applications.

While general information exists for related benzoate esters and their applications in materials science and organic synthesis, these findings are not directly applicable to "this compound". The available literature does not provide the specific details required to construct the requested article with scientific accuracy and adherence to the provided outline.

Therefore, this report cannot be completed as requested due to the absence of relevant data for the specified chemical compound.

Applications of Ethyl 4 2,4 Dimethylphenyl Benzoate in Materials Science and Organic Synthesis

Photochemical Applications in Non-Biological Systems.

Photostabilizers or Photoinitiators in Material Processes

Direct studies detailing the use of Ethyl 4-(2,4-dimethylphenyl)benzoate as a photostabilizer or photoinitiator are not readily found. However, the broader class of aromatic esters and biphenyl (B1667301) derivatives has been investigated for these applications.

Photoinitiators: Photoinitiators are compounds that, upon absorption of light, generate reactive species (free radicals or cations) that initiate polymerization. For a compound to function as a photoinitiator, it typically needs to possess a chromophore that absorbs in the UV-Vis region and the ability to undergo efficient bond cleavage or hydrogen abstraction to form radicals. While the ester group in this compound is not a typical photoinitiating group, its aromatic structure could potentially be modified to enhance these properties. For comparison, compounds like benzophenone (B1666685) and its derivatives are well-known photoinitiators.

Photostabilizers: Photostabilizers are additives used to protect materials from degradation by light. They can function by various mechanisms, including UV absorption, quenching of excited states, or radical scavenging. The biphenyl core of this compound provides UV absorption capability, which is a key characteristic of UV screeners. The stability of the biphenyl structure could also contribute to its potential as a photostabilizer.

Light-Harvesting or Energy Transfer Systems

There is no specific research detailing the application of this compound in light-harvesting or energy transfer systems. However, the photophysical properties of biphenyl derivatives make them candidates for such applications.

Light-harvesting systems capture light energy and transfer it to a reaction center. Efficient energy transfer requires good overlap between the emission spectrum of the donor molecule and the absorption spectrum of the acceptor molecule. The biphenyl moiety in this compound is a known fluorophore, and its emission properties could be tuned by the substitution pattern.

Research on other biphenyl derivatives has shown that they can participate in energy transfer processes. For instance, the photophysical properties of methyl 4′-[(4-bromobenzoyl)oxy]biphenyl-4-carboxylate have been studied, revealing an energy gap between the HOMO and LUMO orbitals of 4.5203 eV. iucr.org Such studies on the electronic properties of related compounds are crucial for designing efficient light-harvesting systems. The substitution on the phenyl rings can influence the energy levels and thus the energy transfer efficiency.

Advanced Materials Development

The development of advanced materials often relies on molecules with specific structural and physical properties. Biphenyl carboxylates are a class of compounds that have been extensively explored for their potential in creating novel materials.

Incorporation into Liquid Crystal Systems

While there is no direct evidence of this compound being used in liquid crystal systems, the biphenyl benzoate (B1203000) core is a common structural motif in many liquid crystalline materials. researchgate.netgoogle.comnih.gov Liquid crystals are a state of matter that has properties between those of a conventional liquid and those of a solid crystal. The rod-like shape of many biphenyl derivatives is conducive to the formation of liquid crystalline phases (mesophases).

The specific arrangement of substituents on the biphenyl rings significantly influences the liquid crystalline properties, such as the type of mesophase (nematic, smectic, etc.) and the transition temperatures. For instance, a study on (E)-4-(([1,1′-biphenyl]-4-ylmethylene)amino)phenyl 4-(alkoxy)benzoate derivatives demonstrated that these compounds exhibit high thermal stability and broad nematogenic temperature ranges. nih.gov The presence of the dimethylphenyl group in this compound would affect its molecular shape and polarity, which in turn would determine its liquid crystalline behavior. DFT studies on biphenyl derivatives have been used to investigate their potential as chiral dopants for liquid crystals, highlighting the importance of the substitution pattern on the dipole moment and other physical properties. jcsp.org.pk

Table 1: Mesomorphic Properties of a Related Biphenyl Azomethine Liquid Crystal Series Data based on a study of (E)-4-(([1,1′-biphenyl]-4-ylmethylene)amino)phenyl 4-(alkoxy)benzoate derivatives. nih.gov

Alkoxy Chain Length (n)Transition Temperatures (°C)Mesophase Type
1Cr 165.2 N 250.1 INematic
2Cr 158.3 N 245.7 INematic
3Cr 140.1 N 230.5 INematic
4Cr 135.6 N 225.1 INematic
5Cr 128.9 N 218.4 INematic
6Cr 125.3 N 215.2 INematic

Cr: Crystalline, N: Nematic, I: Isotropic Liquid

Use in Functional Coatings or Films

There is no specific information on the use of this compound in functional coatings or films. However, the properties of biphenyl derivatives suggest their potential in this area. Functional coatings are designed to impart specific properties to a surface, such as hydrophobicity, conductivity, or biocompatibility.

The rigid and stable nature of the biphenyl core could contribute to the durability and thermal stability of a coating. Furthermore, the possibility of introducing various functional groups onto the biphenyl rings allows for the tailoring of surface properties. For example, the incorporation of long alkyl chains can lead to hydrophobic coatings. Research on other functional materials, such as those based on benzodithiophene covalent organic frameworks, demonstrates how tailored molecular building blocks can be used to create oriented thin films with specific electronic properties. acs.org While not directly related, this highlights the principle of using well-defined organic molecules to build functional surfaces.

Environmental Fate and Degradation of Ethyl 4 2,4 Dimethylphenyl Benzoate

Photodegradation in Various Environmental Compartments

There is no available information regarding the photodegradation of Ethyl 4-(2,4-dimethylphenyl)benzoate.

Direct Photolysis Pathways and Quantum Yields

No data on the direct photolysis or quantum yields for this compound could be found. For some other aromatic compounds, direct photolysis can be a degradation pathway, but the efficiency is highly dependent on the specific chemical structure and environmental conditions.

Indirect Photodegradation (e.g., reaction with hydroxyl radicals in air/water)

Specific rate constants and pathways for the reaction of this compound with hydroxyl radicals are not documented. In general, aromatic compounds can react with hydroxyl radicals, which are important oxidants in the atmosphere and in aquatic systems, leading to their degradation. acs.org

Biodegradation Mechanisms in Aquatic and Terrestrial Environments

While no studies have specifically investigated the biodegradation of this compound, research on similar ester compounds provides a likely initial pathway.

Aerobic Biodegradation Pathways and Metabolites

Specific aerobic biodegradation pathways and metabolites for this compound are unknown. However, studies on other phenyl and benzyl (B1604629) benzoates suggest that the initial step in biodegradation is the enzymatic hydrolysis of the ester bond. nih.govnih.gov This would likely break down this compound into 4-(2,4-dimethylphenyl)benzoic acid and ethanol (B145695) .

For comparison, the biodegradation of the related compound phenylbenzoate by the fungus Scedosporium apiospermum was initiated by an esterase that hydrolyzed the ester bond to yield phenol (B47542) and benzoate (B1203000). nih.gov Similarly, Pseudomonas desmolyticum has been shown to degrade benzyl benzoate into benzaldehyde (B42025) and benzoic acid. nih.govresearchgate.net The resulting aromatic acids are then typically further degraded through various established metabolic pathways.

Anaerobic Biodegradation Processes

There is no information available on the anaerobic biodegradation of this compound. Studies on other benzoates have shown that anaerobic degradation can be significantly slower than aerobic degradation. nih.gov

Microbial Communities Involved in Degradation

No microbial communities have been identified that are capable of degrading this compound. Research on analogous compounds has identified specific microorganisms, such as Scedosporium apiospermum and Pseudomonas desmolyticum, that can degrade phenylbenzoate and benzyl benzoate, respectively. nih.govnih.gov It is plausible that similar microbial species with esterase activity could potentially degrade this compound.

Hydrolysis in Aqueous Media

Hydrolysis is a chemical process in which a molecule of water reacts with a substance, sometimes causing it to break down. For an ester like this compound, hydrolysis would involve the cleavage of the ester bond.

pH-Dependent Hydrolysis Kinetics

The rate of hydrolysis for esters is typically dependent on the pH of the aqueous solution. Generally, hydrolysis is slow at a neutral pH and is catalyzed by both acids and bases.

While specific kinetic data for this compound is not available, the hydrolysis of a similar compound, ethyl benzoate, can provide some insight. The hydrolysis of ethyl benzoate is significantly accelerated in both acidic and basic conditions. smolecule.com It is expected that this compound would exhibit similar pH-dependent hydrolysis, with increased rates at low and high pH values. However, the presence of the 2,4-dimethylphenyl group may introduce steric hindrance, potentially slowing the rate of hydrolysis compared to ethyl benzoate under similar conditions.

Table 1: Expected pH-Dependent Hydrolysis Trends for this compound

pH Condition Expected Relative Rate of Hydrolysis
Acidic (e.g., pH < 4) Accelerated
Neutral (e.g., pH 7) Slow

Identification of Hydrolytic Products

The hydrolysis of this compound is predicted to yield two primary products resulting from the cleavage of the ester linkage.

The expected hydrolytic products are:

4-(2,4-dimethylphenyl)benzoic acid

Ethanol

This prediction is based on the fundamental chemical reaction of ester hydrolysis.

Environmental Partitioning and Transport

The partitioning and transport of a chemical in the environment are governed by its physical and chemical properties, which determine its distribution among air, water, soil, and sediment.

Adsorption/Desorption to Soil and Sediment

The tendency of a chemical to adsorb to soil and sediment is a critical factor in its environmental mobility. This process is largely influenced by the compound's hydrophobicity. While no specific soil adsorption coefficient (Koc) for this compound was found, its structure suggests it is a relatively nonpolar and hydrophobic molecule.

Compounds with these characteristics tend to adsorb to the organic matter in soil and sediment. Therefore, it is anticipated that this compound would exhibit moderate to high adsorption in soils and sediments with significant organic content, limiting its mobility in the aqueous phase.

Volatilization from Water and Soil Surfaces

Volatilization, the process of a chemical partitioning from water or soil into the air, is influenced by its vapor pressure and Henry's Law constant. Specific data for these properties for this compound are not available. However, based on its predicted molecular weight and structure, it is likely to have a low to moderate vapor pressure. This suggests that while some volatilization from water and moist soil surfaces may occur, it is not expected to be a primary transport pathway.

Structure Property Relationships of Ethyl 4 2,4 Dimethylphenyl Benzoate in Non Biological Contexts

Influence of Alkyl and Aryl Substituents on Chemical Reactivity and Stability

The chemical reactivity and stability of Ethyl 4-(2,4-dimethylphenyl)benzoate are significantly influenced by the electronic and steric effects of its constituent groups: the ethyl ester group and the 2,4-dimethylphenyl substituent.

Electronic Effects: The two methyl groups on the phenyl ring are alkyl substituents, which are known to be electron-donating groups (EDGs) through an inductive effect. libretexts.orglibretexts.org These EDGs increase the electron density of the 2,4-dimethylphenyl ring. This increased electron density can, in turn, influence the reactivity of the connected benzoate (B1203000) ring. In electrophilic aromatic substitution reactions, the presence of electron-donating groups generally activates the aromatic ring, making it more susceptible to attack by electrophiles. libretexts.orgorgosolver.com Conversely, for reactions involving nucleophilic attack on the ester's carbonyl carbon, such as hydrolysis, the electron-donating nature of the dimethylphenyl group can slightly decrease reactivity by reducing the electrophilicity of the carbonyl carbon. numberanalytics.com Studies on substituted benzoic acids have shown that alkyl groups can influence reaction rates. nih.gov

Impact of Ester Functionality on Material Performance

The ester functional group is pivotal in defining the material properties of this compound, lending it characteristics suitable for specialized applications.

Aromatic esters are recognized for their potential as high-temperature lubricants and phase change materials (PCMs). zslubes.commdpi.comresearchgate.net The ester group imparts polarity to the molecule, which is intermediate between nonpolar hydrocarbons and highly polar alcohols. libretexts.orgfunctionalproducts.com This polarity enhances the ability of the fluid to solubilize degradation products, which is a crucial feature for lubricants used in high-temperature applications like compressors and chain oils, helping to prevent the formation of varnish. zslubes.comzslubes.com

In the context of PCMs for thermal energy storage, the ester functionality contributes to a defined melting and crystallization point. researchgate.net Aromatic esters can offer a wide range of phase change temperatures, from -16°C to 190°C, making them candidates for various thermal management applications. mdpi.comresearchgate.net The specific structure, including the arrangement of alkyl and aryl groups, determines the exact melting point and enthalpy of fusion. The presence of the rigid aromatic rings generally leads to higher melting and boiling points compared to aliphatic esters. numberanalytics.com

The stability conferred by the ester group, particularly its resistance to hydrolysis and oxidation, is a key performance indicator. The aromatic nature of this compound enhances this stability, making it suitable for applications requiring long service life under demanding thermal conditions. zslubes.com

Correlations between Molecular Structure and Spectroscopic Signatures

The spectroscopic signatures of this compound are directly correlated with its molecular structure. While specific experimental data for this exact compound is not widely available, we can predict its spectral characteristics based on data from closely related analogs like ethyl benzoate and ethyl 2,4-dimethylbenzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the ethyl group protons (a quartet for the -CH₂- and a triplet for the -CH₃), the protons of the two methyl groups on the phenyl ring (two singlets), and the aromatic protons on both rings. The chemical shifts for the ethyl group are influenced by the adjacent oxygen atom. ucalgary.ca

¹³C NMR: The carbon NMR would reveal signals for the carbonyl carbon (highly deshielded, ~166-167 ppm), aromatic carbons, the carbons of the ethyl group, and the carbons of the two methyl substituents. ucalgary.canih.gov The electronic environment of each carbon atom dictates its chemical shift.

Predicted NMR Data for this compound

Infrared (IR) Spectroscopy: The IR spectrum is characterized by strong absorptions corresponding to the vibrations of its functional groups. The most prominent peaks would be:

A strong C=O stretching band for the ester carbonyl group, typically found in the range of 1715-1730 cm⁻¹ for α,β-unsaturated esters like benzoates. libretexts.orgchegg.com

C-O stretching bands in the 1300-1000 cm⁻¹ region. libretexts.org

C-H stretching bands for the aromatic and aliphatic (ethyl and methyl) protons. Aromatic C-H stretches appear around 3100-3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹. libretexts.org

Key Predicted IR Absorptions for this compound

Mass Spectrometry (MS): In mass spectrometry with electron ionization, aromatic esters typically show a prominent molecular ion peak due to the stability of the aromatic structure. whitman.eduwhitman.edu Key fragmentation patterns for aromatic esters include the loss of the alkoxy group (•OR), which often results in a base peak. whitman.edumiamioh.edu For this compound, this would correspond to the loss of the ethoxy group (•OCH₂CH₃) to form a stable acylium ion. Another common fragmentation is the loss of the alkyl portion of the ester via a McLafferty rearrangement if the alkyl chain is long enough. youtube.com

Structure-Performance Relationships in Specific Non-Biological Applications

The unique structure of this compound directly influences its performance characteristics, such as solubility and polymer compatibility, which are critical for its application as a solvent, plasticizer, or lubricant base oil.

Solubility: Esters are generally soluble in common organic solvents and have limited solubility in water. numberanalytics.comnumberanalytics.com The large hydrocarbon structure of this compound, with two aromatic rings and three alkyl groups, makes it largely hydrophobic. Its solubility in water is expected to be very low. However, the polar ester group allows for some interaction with polar solvents. libretexts.org Small esters can act as hydrogen bond acceptors with water molecules, but this effect diminishes as the nonpolar alkyl/aryl parts of the molecule increase in size. libretexts.org

Expected Solubility Profile

Compatibility with Polymers: The compatibility of an ester with a polymer is crucial for applications like plasticizers or lubricant base stocks. Compatibility generally depends on the polarity and chemical structure of both the ester and the polymer. functionalproducts.com

Polarity: As a moderately polar compound, this compound would be expected to have better compatibility with polymers of similar polarity. It would likely be more compatible with polar polymers than with non-polar ones like EPDM rubber. functionalproducts.comlube-media.com

Structure: The bulky and rigid structure of the 2,4-dimethylphenyl group could affect how the molecule intercalates between polymer chains. This can influence plasticizing efficiency or swelling behavior in elastomers.

General Trends: Synthetic esters are often used with a variety of polymers. For instance, they may be compatible with nitrile rubber (NBR) and fluoroelastomers (FKM), but could cause swelling in less resistant elastomers like natural rubber or SBR. lube-media.com Their compatibility with plastics like nylon, polycarbonate, and acrylics would need specific testing, but esters are generally used as plasticizers for materials like PVC. libretexts.orgrsc.org A certain degree of chemical similarity between the ester and the polymer is necessary to achieve good solubility and compatibility. functionalproducts.com

Table of Mentioned Compounds

Q & A

Q. What are the common synthetic routes for Ethyl 4-(2,4-dimethylphenyl)benzoate, and how are reaction conditions optimized?

this compound is typically synthesized via esterification of 4-(2,4-dimethylphenyl)benzoic acid with ethanol under acid catalysis (e.g., sulfuric acid). Alternatively, Suzuki-Miyaura cross-coupling between aryl halides and boronic esters can introduce substituents to the benzoate core . Optimization involves tuning temperature (60–100°C), solvent polarity (e.g., DMF for solubility), and catalyst loading (e.g., palladium catalysts for coupling reactions). Reaction progress is monitored via TLC or HPLC to maximize yield (>80%) and purity (>95%) .

Q. What spectroscopic techniques are recommended for characterizing this compound?

Key techniques include:

  • NMR : 1^1H and 13^13C NMR to confirm ester linkage (δ ~4.3 ppm for -OCH2_2CH3_3) and aromatic substitution patterns .
  • IR : Absorbance at ~1720 cm1^{-1} for the ester carbonyl group .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]+^+ (e.g., m/z 283.1467 for C17_{17}H18_{18}O2_2) .
  • X-ray Crystallography : For unambiguous structural determination if single crystals are obtained .

Q. How can purity and stability of this compound be assessed during storage?

Use HPLC with a C18 column (acetonitrile/water mobile phase) to monitor degradation. Stability studies under varying temperatures (4°C, 25°C) and humidity (40–80% RH) reveal optimal storage at -20°C in inert atmospheres. Impurities like hydrolyzed benzoic acid derivatives are quantified via peak area normalization .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the spatial arrangement of substituents in this compound?

Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement provides bond lengths, angles, and torsional parameters for the 2,4-dimethylphenyl and ester groups. For example, the dihedral angle between the benzene rings determines steric interactions, critical for understanding reactivity . ORTEP-III visualizes thermal ellipsoids, clarifying disorder in methyl groups under high-resolution (<1.0 Å) conditions .

Q. What strategies address contradictions between computational and experimental data (e.g., DFT vs. observed NMR chemical shifts)?

Discrepancies often arise from solvent effects or conformational flexibility. Hybrid approaches combine:

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level with implicit solvent models (e.g., PCM for ethanol).
  • Dynamic NMR : Variable-temperature 1^1H NMR to detect rotational barriers in the ester group .
  • Molecular Dynamics Simulations : Assess conformational sampling over 100 ns trajectories to match experimental NOESY correlations .

Q. How does the electron-withdrawing/donating nature of substituents influence the reactivity of this compound in nucleophilic acyl substitution?

The 2,4-dimethylphenyl group exerts steric hindrance and mild electron-donating effects (+I effect), slowing nucleophilic attack at the ester carbonyl. Kinetic studies (e.g., pseudo-first-order conditions with amines) show rate constants (k) 2–3× lower than unsubstituted analogs. Hammett plots correlate σ+^+ values of substituents with reaction rates .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound derivatives?

  • Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 inhibition using arachidonic acid substrate).
  • Antimicrobial Activity : Broth microdilution (MIC determination against Gram+/Gram- bacteria).
  • Cytotoxicity : MTT assay on cancer cell lines (IC50_{50} values), with structure-activity relationships (SAR) guided by substituent modifications .

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